ML281
Übersicht
Beschreibung
ML281 is a potent and selective inhibitor of the serine/threonine kinase 33 (STK33) with an inhibitory concentration (IC50) of 14 nanomolar . This compound has shown significant selectivity, being 550-fold more selective over Aurora kinase B and over 700-fold more selective over protein kinase A . This compound is primarily used in scientific research and is not intended for human consumption .
Wissenschaftliche Forschungsanwendungen
ML281 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin :
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität der Serin/Threonin-Kinase 33 selektiv hemmt. Diese Hemmung stört die Rolle der Kinase in verschiedenen zellulären Prozessen, einschließlich der Signaltransduktion und der Zellzyklusregulation . Die molekularen Ziele von this compound umfassen die aktive Stelle der Serin/Threonin-Kinase 33, an die es bindet und die Phosphorylierung nachgeschalteter Substrate verhindert . Diese Hemmung kann zu einer verringerten Zelllebensfähigkeit und einer erhöhten Apoptose in bestimmten Krebszelllinien führen .
Ähnliche Verbindungen:
Aurora-Kinase-B-Inhibitoren: Während this compound selektiv für Serin/Threonin-Kinase 33 ist, zeigt es eine gewisse Aktivität gegenüber Aurora-Kinase B, was es zu einem nützlichen Werkzeug für vergleichende Studien macht.
Proteinkinase-A-Inhibitoren: Die Selektivität von this compound gegenüber Proteinkinase A unterstreicht seine einzigartigen Bindungseigenschaften und sein Potenzial für gezielte therapeutische Anwendungen.
Einzigartigkeit: Die hohe Selektivität und Potenz von this compound machen es zu einer einzigartigen Verbindung für die Untersuchung der spezifischen Hemmung der Serin/Threonin-Kinase 33. Seine Fähigkeit, diese Kinase selektiv zu zielen, ohne andere Kinasen wie Aurora-Kinase B und Proteinkinase A signifikant zu beeinflussen, unterscheidet es von anderen Inhibitoren .
Wirkmechanismus
Target of Action
ML281 is a potent and selective inhibitor of the serine/threonine kinase STK33 . STK33 is a protein kinase that plays a crucial role in cell cycle regulation and apoptosis .
Mode of Action
This compound interacts with STK33 by binding to its active site, thereby inhibiting its kinase activity . This inhibition prevents STK33 from phosphorylating its substrates, leading to alterations in various cellular processes .
Biochemical Pathways
The inhibition of STK33 by this compound affects several biochemical pathways. For instance, it can impact the RAS signaling pathway, which is critical for cell proliferation and survival . .
Pharmacokinetics
It is known that this compound has a high solubility in dmso , which suggests that it may have good bioavailability
Result of Action
This compound’s inhibition of STK33 can lead to a suppression of cell viability, as demonstrated in NCI-H446 cells . It’s important to note that even at the highest concentration tested (10 μm), this compound had no effect on the viability of kras-dependent cancer cells .
Biochemische Analyse
Biochemical Properties
ML281 plays a crucial role in biochemical reactions by inhibiting the activity of STK33 with an IC50 of 14 nM . This inhibition is highly selective, showing a 550-fold selectivity over Aurora kinase B and greater than 700-fold selectivity over protein kinase A . This compound interacts with various enzymes and proteins, primarily targeting STK33. The nature of these interactions involves binding to the active site of STK33, thereby preventing its phosphorylation activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In KRAS-dependent cancer cell lines, this compound does not exhibit synthetic lethality, indicating that its effects are specific to certain cellular contexts . The compound influences cell function by suppressing cell viability in NCI-H446 cells at a concentration of 10 μM over 72 hours . This suppression is likely due to the inhibition of STK33, which plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of STK33, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that are crucial for cell survival and proliferation . Additionally, this compound’s selectivity for STK33 over other kinases ensures that its effects are specific and minimizes off-target interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at -20°C for up to three years in powder form and for up to two years in solution at -80°C . Over a 72-hour incubation period, this compound consistently suppresses cell viability in NCI-H446 cells . Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests that it remains active over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher concentrations, this compound has been shown to suppress cell viability without affecting the viability of KRAS-dependent cancer cells . This indicates a threshold effect where the compound is effective at specific concentrations but may exhibit toxic or adverse effects at higher doses
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of STK33 . This inhibition affects metabolic flux and metabolite levels by disrupting the phosphorylation of key metabolic enzymes . The compound’s interaction with STK33 suggests that it may influence various metabolic processes, although detailed studies on its metabolic pathways are limited .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its small molecular size . The compound’s interaction with binding proteins and transporters has not been extensively studied, but its high selectivity for STK33 suggests that it may accumulate in tissues where STK33 is highly expressed . This localization could enhance its therapeutic efficacy while minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on STK33 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its activity within the cytoplasm is sufficient to disrupt STK33-mediated signaling pathways and cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ML281 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ML281 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Chinoxalin- und Thiophenmoleküle. Diese Reaktionen können unter kontrollierten Bedingungen durch verschiedene Reagenzien katalysiert werden .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile.
Oxidations- und Reduktionsreaktionen: Weniger häufig, aber this compound kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen, wobei Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen zur Bildung verschiedener Derivate von this compound mit modifizierten funktionellen Gruppen führen .
Vergleich Mit ähnlichen Verbindungen
Aurora kinase B inhibitors: While ML281 is selective for serine/threonine kinase 33, it shows some activity against Aurora kinase B, making it a useful tool for comparative studies.
Protein kinase A inhibitors: this compound’s selectivity over protein kinase A highlights its unique binding properties and potential for targeted therapeutic applications.
Uniqueness: this compound’s high selectivity and potency make it a unique compound for studying the specific inhibition of serine/threonine kinase 33. Its ability to selectively target this kinase without significantly affecting other kinases like Aurora kinase B and protein kinase A sets it apart from other inhibitors .
Eigenschaften
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOYIOLMBQSTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.